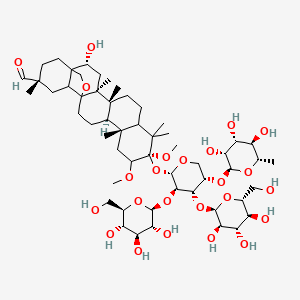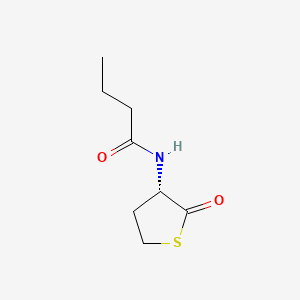
Citric Acid (3-Methanethiosulfonate Ethyl Amide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric Acid (3-Methanethiosulfonate Ethyl Amide) is a derivative of citric acid, a naturally occurring weak organic acid found in citrus fruits. This compound is characterized by the presence of a methanethiosulfonate group attached to the ethyl amide of citric acid. It has a molecular formula of C11H19NO8S2 and a molecular weight of 357.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.
準備方法
The synthesis of Citric Acid (3-Methanethiosulfonate Ethyl Amide) typically involves the following steps:
Starting Material: The synthesis begins with citric acid as the starting material.
Amidation: Citric acid undergoes amidation with ethylamine to form citric acid ethyl amide.
Methanethiosulfonation: The ethyl amide derivative is then reacted with methanethiosulfonyl chloride in the presence of a base such as triethylamine to introduce the methanethiosulfonate group.
化学反応の分析
Citric Acid (3-Methanethiosulfonate Ethyl Amide) can undergo various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanethiosulfonate group can yield thiol derivatives.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Citric Acid (3-Methanethiosulfonate Ethyl Amide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups in proteins.
Medicine: Research into potential therapeutic applications, particularly in targeting specific enzymes or proteins involved in disease pathways.
作用機序
The mechanism of action of Citric Acid (3-Methanethiosulfonate Ethyl Amide) involves the modification of thiol groups in proteins and enzymes. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, thereby altering the structure and function of the target protein or enzyme. This modification can inhibit or activate the target, depending on the specific context and target involved.
類似化合物との比較
Citric Acid (3-Methanethiosulfonate Ethyl Amide) can be compared with other similar compounds, such as:
Citric Acid (3-Methanethiosulfonate Methyl Amide): Similar structure but with a methyl amide group instead of an ethyl amide group.
Citric Acid (3-Methanethiosulfonate Propyl Amide): Similar structure but with a propyl amide group.
Citric Acid (3-Methanethiosulfonate Butyl Amide): Similar structure but with a butyl amide group.
The uniqueness of Citric Acid (3-Methanethiosulfonate Ethyl Amide) lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties provided by the ethyl amide group .
特性
IUPAC Name |
dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRNJCRIITUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)


